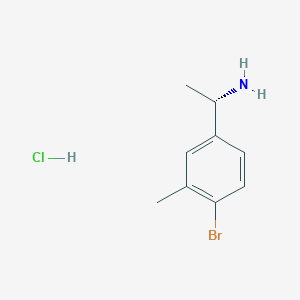
(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine HCl, commonly known as 4-BMC, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a psychoactive compound that has been used as a recreational drug due to its stimulant effects. However, its potential as a research chemical has also been explored due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 4-BMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects observed with 4-BMC use.
Biochemical and Physiological Effects:
The use of 4-BMC has been shown to result in increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in feelings of euphoria and increased energy. However, prolonged use can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-BMC in lab experiments is its unique properties as a synthetic cathinone. This allows for the exploration of its potential as a therapeutic agent for various conditions. However, its potential for abuse and addiction must be taken into consideration, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 4-BMC. One area of interest is its potential as a treatment for mood disorders and pain management. Further studies are needed to explore its mechanism of action and potential side effects. Additionally, research on the long-term effects of 4-BMC use is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-BMC involves the reaction of 4-bromo-3-methylbenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield (S)-1-(4-bromo-3-methylphenyl)propan-2-amine. This compound is then converted to the hydrochloride salt form to yield (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine HCl.
Applications De Recherche Scientifique
4-BMC has been used in scientific research to explore its potential as a therapeutic agent. It has been found to exhibit antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. It has also been shown to have analgesic properties, making it a potential candidate for pain management.
Propriétés
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

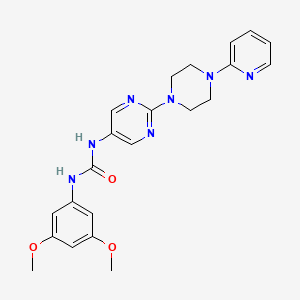
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2901052.png)

![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
![1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2901060.png)
![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)
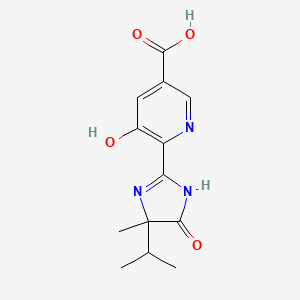
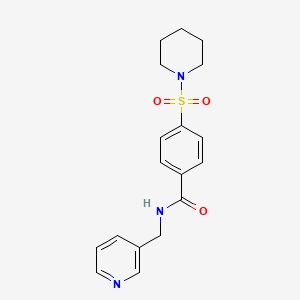
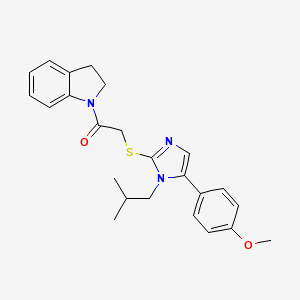

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)

